An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-(phenylamino)nicotinaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-(phenylamino)nicotinaldehyde
Introduction
4-Methyl-6-(phenylamino)nicotinaldehyde is a substituted pyridine derivative characterized by a donor-acceptor electronic structure. The presence of an electron-donating phenylamino group and an electron-withdrawing aldehyde function on the pyridine ring suggests potential applications in materials science, particularly in the realm of non-linear optics, as well as a scaffold in medicinal chemistry. Phenylamino derivatives have been investigated for a range of biological activities, and nicotinaldehyde-based compounds have been explored for their diverse pharmacological effects.[1][2][3]
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Methyl-6-(phenylamino)nicotinaldehyde. In the absence of extensive experimentally derived data for this specific molecule, this document integrates theoretical predictions with established, field-proven experimental protocols for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, analyze, and utilize this compound.
The molecular structure of 4-Methyl-6-(phenylamino)nicotinaldehyde, with the IUPAC name 4-methyl-6-(phenylamino)pyridine-3-carbaldehyde, is presented below:
Chemical Structure:
(Note: A 2D representation of the chemical structure)
Predicted Physicochemical Properties
Given the limited availability of experimental data, the following physicochemical properties have been predicted using computational models and expert analysis based on analogous structures.[5][6] These values serve as a valuable baseline for experimental design and interpretation.
| Property | Predicted Value | Notes and Considerations |
| Molecular Formula | C₁₃H₁₂N₂O | - |
| Molecular Weight | 212.25 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 160-180 | Expected to be a solid at room temperature. The melting point of related aromatic aldehydes and aminopyridines can vary significantly based on crystal lattice energy.[7] |
| Boiling Point (°C) | > 400 | High boiling point is anticipated due to the molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure. |
| Aqueous Solubility (logS) | -3.5 to -4.5 | Predicted to have low aqueous solubility due to the hydrophobic phenyl and methyl groups.[2][8][9][10] |
| pKa (acid dissociation constant) | 3.5 - 4.5 | The pyridine nitrogen is expected to be the most basic site. The phenylamino group's nitrogen is significantly less basic due to delocalization of its lone pair into the aromatic ring.[7][11][12][13][14] |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates a preference for lipophilic environments. |
Experimental Protocols for Physicochemical Characterization
The following section details the standardized experimental procedures for the empirical determination of the key physicochemical properties of 4-Methyl-6-(phenylamino)nicotinaldehyde.
Melting Point Determination
The melting point provides a crucial indication of the purity of a crystalline solid.[7][12] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[15][12]
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, crystalline 4-Methyl-6-(phenylamino)nicotinaldehyde is finely powdered. The open end of a capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 1-2 mm.[16]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[17]
-
Measurement:
-
A preliminary, rapid heating is performed to determine an approximate melting range.
-
The apparatus is allowed to cool to at least 15-20°C below the approximate melting point.
-
A second, careful determination is conducted with a slow heating rate (1-2°C per minute) near the expected melting point.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is reported as the melting point.[15][12]
-
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Determining the solubility in various solvents is fundamental for applications in drug delivery, formulation, and reaction chemistry.[9] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[18]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid 4-Methyl-6-(phenylamino)nicotinaldehyde is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, hexane) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[18]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[18]
-
Data Reporting: Solubility is reported in units of mg/mL or mol/L at the specified temperature.
Caption: Shake-Flask Method for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, lipophilicity, and receptor-binding interactions at different pH values. For 4-Methyl-6-(phenylamino)nicotinaldehyde, the pKa will be primarily influenced by the basicity of the pyridine nitrogen. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[19][20]
Methodology: UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with protonation state.
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10) are prepared.
-
Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis:
-
An analytical wavelength is chosen where the difference in absorbance between the protonated and deprotonated species is maximal.
-
The absorbance at this wavelength is plotted against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[19][13]
-
Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-Methyl-6-(phenylamino)nicotinaldehyde.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Aldehyde Group (CHO):
-
A strong C=O stretching vibration is expected in the range of 1685-1710 cm⁻¹ due to conjugation with the aromatic pyridine ring.
-
A characteristic aldehydic C-H stretch, often appearing as two weak bands, is expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
-
Phenylamino Group (NH-Ph):
-
A moderate N-H stretching vibration should appear in the range of 3300-3500 cm⁻¹.
-
-
Aromatic Rings (Pyridine and Phenyl):
-
C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
-
C-H stretching from the aromatic rings will be seen just above 3000 cm⁻¹.
-
-
Methyl Group (CH₃):
-
C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5-10.5 ppm.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which will be concentration and solvent dependent, is expected between δ 8.0-9.5 ppm.
-
Aromatic Protons (Pyridine and Phenyl Rings): A complex pattern of signals is expected in the aromatic region (δ 7.0-8.5 ppm).
-
Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.2-2.5 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A signal in the highly downfield region of δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (212.25). High-resolution mass spectrometry would confirm the elemental composition.
-
Fragmentation: Common fragmentation patterns would involve the loss of the aldehyde group (loss of CHO, 29 Da) and cleavages related to the phenylamino moiety.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-Methyl-6-(phenylamino)nicotinaldehyde for researchers, scientists, and drug development professionals. By combining computationally predicted values with detailed, robust experimental protocols, this document serves as a practical resource for the synthesis, characterization, and further investigation of this promising compound. The outlined methodologies for determining melting point, solubility, and pKa, along with the expected spectroscopic signatures, establish a self-validating system for ensuring the identity and purity of the molecule, thereby upholding scientific integrity in future research endeavors.
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